![molecular formula C25H23N3O4 B302878 2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B302878.png)
2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has various biochemical and physiological effects. These effects include the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide in lab experiments is its potential as a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide. One direction is to further investigate its potential as an anti-cancer agent and to determine its efficacy in vivo. Another direction is to study its potential as a treatment for neurodegenerative diseases and to investigate its effects on neuronal function. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide involves the reaction of 3-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide has shown potential in various scientific research applications. One such application is in the field of cancer research, where it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
Produktname |
2-(3,4-dimethoxyphenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide |
---|---|
Molekularformel |
C25H23N3O4 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-[3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-16-7-10-18(11-8-16)24-27-28-25(32-24)19-5-4-6-20(15-19)26-23(29)14-17-9-12-21(30-2)22(13-17)31-3/h4-13,15H,14H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
UDXAMDACTCRGAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.